4-(2,4-difluorophenyl)benzoic acid chemical properties
4-(2,4-difluorophenyl)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(2,4-difluorophenyl)benzoic acid
Foreword
Prepared for researchers, medicinal chemists, and material scientists, this guide provides a comprehensive technical overview of 4-(2,4-difluorophenyl)benzoic acid. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to deliver not only the fundamental chemical and physical properties of this compound but also to provide insights into the causality behind its behavior, its synthesis, and its practical applications. The protocols and data presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and trustworthiness.
Molecular Identity and Structural Elucidation
4-(2,4-difluorophenyl)benzoic acid is a bifluorinated biphenyl carboxylic acid. Its structure is characterized by a benzoic acid core linked at the 4-position to a 2,4-difluorophenyl ring.[1] This unique arrangement of functional groups imparts a distinct set of physicochemical properties that are of significant interest in drug discovery and materials science.[1]
The electron-withdrawing nature of the two fluorine atoms on the phenyl ring, combined with the extended aromatic system of the biphenyl backbone, governs the molecule's electronic properties, stability, and reactivity.[1] The carboxylic acid group provides a site for hydrogen bonding and further chemical modification.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 331760-41-9[1][2] |
| IUPAC Name | 4-(2,4-difluorophenyl)benzoic acid[1] |
| Molecular Formula | C₁₃H₈F₂O₂[1] |
| Molecular Weight | 234.2 g/mol [1] |
| SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)C(=O)O[1] |
| InChI | InChI=1S/C13H8F2O2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)[1] |
| InChI Key | DGHGRAZWNAQANC-UHFFFAOYSA-N[1] |
Physicochemical and Thermal Properties
The physical state of 4-(2,4-difluorophenyl)benzoic acid is a white crystalline solid.[1] Its properties are a direct consequence of its molecular structure, balancing the polar carboxylic acid function with a largely nonpolar and lipophilic difluorobiphenyl system.
Table 2: Physicochemical Data
| Property | Value / Description | Rationale & Comparative Insights |
|---|---|---|
| Appearance | White crystalline solid.[1] | Typical for aromatic carboxylic acids of this molecular weight. |
| Melting Point | Data not specified in provided sources. | For comparison, the related 4-(2-Fluorophenyl)benzoic acid melts at 230-232°C[3], and 4-Fluorobenzoic acid melts at 182-184°C. The melting point is influenced by crystal packing and intermolecular hydrogen bonding. |
| Solubility | Significantly reduced aqueous solubility compared to simple benzoic acids due to the large hydrophobic biphenyl system.[1] Soluble in organic solvents like DMSO.[4] | The biphenyl backbone increases lipophilicity. While the carboxylic acid group can engage in hydrogen bonding, the overall molecule is largely nonpolar. Fluorine substitution further increases lipophilicity.[1] |
| Thermal Stability | Enhanced thermal stability compared to simpler fluorobenzoic acids. Decomposition typically begins above 200°C.[1] | The extended conjugation of the biphenyl system and the high strength of the carbon-fluorine bonds contribute to higher decomposition temperatures.[1] Thermal decomposition often proceeds via a decarboxylation mechanism.[1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-(2,4-difluorophenyl)benzoic acid. The following sections describe the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will show complex signals in the aromatic region (approx. 7.0-8.2 ppm). The protons on the benzoic acid ring will appear as two doublets, while the three protons on the difluorophenyl ring will exhibit more complex splitting patterns due to coupling with each other and with the fluorine atoms. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift (typically >10 ppm), which may be exchangeable with D₂O.[5][6]
-
¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be found significantly downfield (~165-175 ppm). Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JC-F), and carbons further away will show smaller two- or three-bond couplings, which can be a key diagnostic feature.[5][7]
-
¹⁹F NMR: Two distinct signals are expected for the two chemically non-equivalent fluorine atoms at the 2- and 4-positions of the phenyl ring. These signals will appear as multiplets due to coupling with each other and with nearby protons.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[8][9]
-
C=O Stretch: A strong, sharp absorption band will appear around 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[8][9]
-
C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds.
-
Aromatic C=C and C-H Stretches: Medium to weak bands will be observed around 1450-1600 cm⁻¹ (C=C ring stretching) and 3000-3100 cm⁻¹ (aromatic C-H stretching).[8]
Mass Spectrometry (MS)
In mass spectrometry, the compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (234.2 g/mol ). Common fragmentation patterns would include the loss of the carboxyl group (-COOH).
Synthesis and Chemical Reactivity
General Synthetic Approach: Suzuki-Miyaura Coupling
A robust and widely applicable method for synthesizing biphenyl compounds like 4-(2,4-difluorophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.
Protocol: Representative Suzuki-Miyaura Coupling
-
Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 4-bromobenzoic acid (1.0 eq), (2,4-difluorophenyl)boronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base Addition: Add a suitable solvent mixture, typically toluene and water (e.g., 4:1 v/v), and a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base is crucial for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-24 hours.
-
Work-up and Isolation: After cooling to room temperature, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate salt to the desired carboxylic acid, causing it to precipitate.
-
Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 4-(2,4-difluorophenyl)benzoic acid.
Caption: Key reactions of the carboxylic acid group.
Applications in Research and Development
The strategic incorporation of fluorine atoms is a widely used tactic in modern drug discovery to modulate a molecule's pharmacokinetic and pharmacodynamic properties. [1]Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity.
-
Medicinal Chemistry: 4-(2,4-difluorophenyl)benzoic acid serves as a valuable building block for the synthesis of novel therapeutic agents. [1]The difluorophenyl moiety is present in numerous active pharmaceutical ingredients (APIs). Benzoic acid derivatives are foundational in drug discovery, and this compound is a key intermediate for creating complex molecules targeting a range of diseases. [10][11]For example, pyrazole derivatives synthesized from similar benzoic acid precursors have shown potent antibacterial properties. [12]* Material Science: The rigid, aromatic structure and the presence of polar functional groups make this compound a candidate for research into advanced materials, such as liquid crystals or organic electronics, where molecular packing and electronic properties are critical. [1]
Safety and Handling
Proper handling of 4-(2,4-difluorophenyl)benzoic acid is essential in a laboratory setting. The following information is a summary of typical safety data.
Table 3: Hazard and Precautionary Information
| Category | Description |
|---|---|
| GHS Hazard Statements | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [13][14] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. [14]Use in a well-ventilated area or under a chemical fume hood. [15] |
| Handling | Avoid breathing dust. [14]Wash hands thoroughly after handling. Avoid contact with skin and eyes. |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. [15]Some suppliers recommend storage at 2-8°C. [13] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [14][15]Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice. [14][15]Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing. [14][15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [15]|
Conclusion
4-(2,4-difluorophenyl)benzoic acid is a structurally distinct chemical compound whose value lies in the interplay between its biphenyl core, its reactive carboxylic acid handle, and its strategically placed fluorine substituents. Its enhanced thermal stability and unique solubility profile are direct results of this architecture. As a key intermediate, it provides a robust platform for synthetic chemists to build molecular complexity, particularly in the pursuit of novel pharmaceuticals where the difluorophenyl motif is a proven asset for optimizing drug-like properties. This guide has detailed its core chemical properties, providing the foundational knowledge necessary for its effective use in advanced research and development applications.
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